5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including oxadiazole, pyridine, pyrazole, and carboxamide
Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, Pralsetinib disrupts several downstream signaling pathways involved in cell growth and proliferation . This includes pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often overactive in cancer cells .
Pharmacokinetics
The compound is soluble in DMSO, allowing for good bioavailability when administered orally . Its pKa value suggests it will be predominantly uncharged at physiological pH, which may aid in its absorption and distribution within the body . Further pharmacokinetic studies would be needed to fully understand its ADME properties.
Result of Action
The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, particularly in cells where RET is overactive or mutated . This can lead to the shrinkage of tumors in cancers driven by these RET alterations .
Action Environment
The action of Pralsetinib can be influenced by various environmental factors. For example, the presence of other medications could potentially affect its absorption, distribution, metabolism, or excretion. Additionally, factors such as the patient’s age, diet, and overall health status could also influence its efficacy and safety. It is stored at 4°C, indicating that it requires a controlled environment for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and pyrazole rings. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
Uniqueness
5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)17-9-10-24-20(11-17)29-16(4)19(13-26-29)22(30)25-12-18-8-6-5-7-15(18)3/h5-11,13-14H,12H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBWDOLVDIVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.